3,4-diphenyl-1H-pyrazol-5-amine
CAS No.: 63633-46-5
Cat. No.: VC21463752
Molecular Formula: C15H13N3
Molecular Weight: 235.28g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63633-46-5 |
---|---|
Molecular Formula | C15H13N3 |
Molecular Weight | 235.28g/mol |
IUPAC Name | 4,5-diphenyl-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) |
Standard InChI Key | JWPUMLMBTPMEQA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 |
Chemical Structure and Properties
3,4-diphenyl-1H-pyrazol-5-amine is characterized by its unique molecular structure consisting of a five-membered pyrazole ring with two adjacent phenyl substituents and an amino group. The compound features a planar aromatic system with hydrogen-bonding capacity through its amine group, contributing to its interactions with biological targets .
Physical and Chemical Properties
The basic physicochemical properties of 3,4-diphenyl-1H-pyrazol-5-amine are summarized in Table 1.
Table 1: Physicochemical Properties of 3,4-diphenyl-1H-pyrazol-5-amine
Structural Characteristics
The compound features a pyrazole core with two nitrogen atoms in the five-membered ring. The amine group at position 5 and the two phenyl groups at positions 3 and 4 create a unique electronic distribution that contributes to its chemical reactivity and biological interactions .
In terms of computational chemistry parameters, the compound has the following characteristics:
Table 2: Computational Chemistry Data for 3,4-diphenyl-1H-pyrazol-5-amine
Parameter | Value | Reference |
---|---|---|
TPSA (Topological Polar Surface Area) | 54.7 Ų | |
LogP (Calculated) | 3.3259 | |
Hydrogen Bond Acceptors | 2 | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 2 |
Synthetic Methods
Several methods have been reported for the synthesis of 3,4-diphenyl-1H-pyrazol-5-amine and related aminopyrazole derivatives. These synthetic approaches generally involve cyclization reactions to form the pyrazole ring with appropriate substituents.
Condensation Reactions
One common approach for synthesizing pyrazole derivatives involves the condensation reaction of hydrazine with appropriate precursors. For related compounds such as 3,5-diphenyl-1H-pyrazole, synthesis can be achieved through condensation reaction of dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating or microwave irradiation methods .
Vilsmeier Reaction Approach
For related aminopyrazole derivatives, synthetic strategies involving Vilsmeier reactions have been reported. In one example, 5-amino-1,3-diphenylpyrazole was treated with PBr₃ in N,N-dimethylformamide (DMF) solution at 60°C for 1.0–2.0 hours to generate intermediates that can be further functionalized .
Table 3: Reaction Conditions for Related Aminopyrazole Synthesis
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 3,4-diphenyl-1H-pyrazol-5-amine. These typically include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
For related pyrazole compounds, structural characterization has been performed using:
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¹H NMR and ¹³C NMR spectroscopy
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FT-IR spectroscopy
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X-ray diffraction techniques
Density functional theory (DFT) methods have also been employed to optimize geometries and obtain information about the 3D structures and electronic properties of pyrazole derivatives .
Research Applications
3,4-diphenyl-1H-pyrazol-5-amine has various applications in research and drug development, serving as both a compound of interest in its own right and as a building block for more complex molecules.
Medicinal Chemistry Applications
The compound and its derivatives have been explored in medicinal chemistry for:
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Development of potential therapeutic agents
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Structure-activity relationship studies
Chemical Synthesis Applications
In synthetic chemistry, 3,4-diphenyl-1H-pyrazol-5-amine serves as:
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A precursor for heterocyclic transformations
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A building block for the synthesis of fused heterocycles
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A key intermediate in the preparation of pyrazolo[3,4-d]pyrimidines and related compounds
For example, similar aminopyrazoles have been used in the synthesis of pyrazolo[3,4-d]pyrimidines through one-flask reactions involving Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization .
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